molecular formula C23H18N4OS2 B2625777 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922870-49-3

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2625777
CAS No.: 922870-49-3
M. Wt: 430.54
InChI Key: LSGCCNVPGWOIFI-UHFFFAOYSA-N
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Description

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core fused with a pyridine moiety. The compound’s structure includes two benzo[d]thiazole rings: one substituted with 4,5-dimethyl groups and another linked via a carboxamide bridge to a pyridin-2-ylmethyl group.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-14-10-11-19-20(15(14)2)26-23(30-19)27(13-16-7-5-6-12-24-16)22(28)21-25-17-8-3-4-9-18(17)29-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGCCNVPGWOIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzo[d]thiazole Core: Starting with the appropriate aniline derivative, cyclization with sulfur and an oxidizing agent to form the benzo[d]thiazole core.

    Dimethylation: Introduction of methyl groups at the 4 and 5 positions of the benzo[d]thiazole ring through alkylation reactions.

    Carboxamide Formation: Coupling the benzo[d]thiazole derivative with pyridin-2-ylmethylamine in the presence of a coupling agent like EDCI or DCC to form the carboxamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzo[d]thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. These might include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a benzo[d]thiazole core fused to a pyridine ring, with dual substitution (4,5-dimethyl and pyridin-2-ylmethyl groups).
  • Evidence Compounds : Most feature a thiazolo(4,5-b)pyridine core (e.g., compounds 1–10, 11–14), which shares a bicyclic system but lacks the benzo[d]thiazole scaffold. This difference may influence π-π stacking interactions and binding affinity in biological targets .

Substituent Diversity

  • Hydrazide Derivatives (Compounds 1–10) : These incorporate carboxylic acid hydrazides at the C3 position of the thiazolo(4,5-b)pyridine core. Unlike the target compound’s carboxamide bridge, hydrazides may enhance solubility but reduce metabolic stability due to susceptibility to hydrolysis .
  • Sulfanyl Derivatives (Compounds 11–14) : Substitution with hetaryl-sulfanyl groups introduces sulfur atoms, which could improve redox activity or metal chelation compared to the target compound’s pyridinylmethyl group .
  • Oxadiazole and Thiazolidine Derivatives (Compounds 15–32): These include 1,3,4-oxadiazole or thiazolidine moieties, which are rigid heterocycles known to enhance metabolic stability and bioavailability.

Hypothetical Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from evidence compounds:

Property Target Compound Closest Analogues (Evidence Compounds)
Molecular Weight ~420–450 g/mol (estimated) 300–400 g/mol (e.g., compounds 1–10)
Solubility Likely low (lipophilic benzothiazole core) Moderate (hydrazides in 1–10 improve solubility)
Metabolic Stability Moderate (amide bonds resist hydrolysis) Higher in oxadiazole derivatives (e.g., 15, 23–32)
Electronic Profile Electron-rich (pyridine and thiazole rings) Varied (sulfanyl groups in 11–14 enhance redox activity)

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d]thiazole moiety and a pyridine group, which contribute to its unique pharmacological properties. The molecular formula is C24H21N3O2SC_{24}H_{21}N_{3}O_{2}S, with a molecular weight of 415.5 g/mol.

Research indicates that this compound may interact with several biological targets, particularly in the context of neuropharmacology. Notably, it has been implicated in modulating GABA_A receptors, which are crucial for neurotransmission and have therapeutic relevance in cognitive disorders such as Alzheimer's disease. The compound's ability to inhibit cholinesterase activity further supports its potential as an anti-Alzheimer agent by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant biological activities:

Compound Target IC50 (μM) Effect
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideAChE0.5761.3% Aβ inhibition
Benzylpyridinium-based benzothiazoleAChE1444.9% Aβ inhibition at 50 μM
Thiazolidine derivativesGSK-3β22.2Multi-target effects against AD

These findings highlight the compound's potential to inhibit amyloid-beta aggregation and modulate key enzymes involved in Alzheimer's pathology .

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound. Animal models have shown that thiazole derivatives can ameliorate cognitive deficits associated with Alzheimer's disease by reducing oxidative stress and neuroinflammation. For example, compounds exhibiting dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have demonstrated improved cognitive function in treated animals .

Case Studies

Several case studies have illustrated the effectiveness of thiazole derivatives in treating neurodegenerative diseases:

  • Alzheimer's Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with a thiazole derivative resulted in reduced amyloid plaque formation and improved spatial memory performance compared to untreated controls.
  • Seizure Activity : Another study evaluated the anticonvulsant properties of related benzothiazole compounds using the maximal electroshock test. Compounds demonstrated significant protective effects against seizures with minimal neurotoxicity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Core formation : Constructing the benzo[d]thiazole and pyridylmethyl moieties via cyclization or coupling reactions. For example, thiazole rings are often synthesized using 2-aminothiophenol derivatives and chlorinated aromatic precursors under reflux (e.g., acetonitrile or ethanol/water mixtures) .
  • Amide coupling : Introducing the carboxamide group via activation of carboxylic acids (e.g., using thionyl chloride) and subsequent reaction with amines .
  • Optimization : Key parameters include temperature control (e.g., reflux conditions), stoichiometric ratios (e.g., 1.1 equivalents of reagents like Lawesson’s reagent for thioamide formation), and purification via preparative TLC or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • ¹H/¹³C NMR : Essential for confirming regiochemistry, stereochemistry (e.g., chiral centers in substituted propyl groups), and amide bond formation. For example, split signals in ¹H NMR can indicate diastereomeric purity .
  • HPLC : Critical for assessing purity (>98% is typical for biologically active compounds). Reverse-phase columns with acetonitrile/water gradients are commonly used .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for detecting sulfur-containing functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity against specific therapeutic targets?

  • In vitro assays : Prioritize targets based on structural analogs (e.g., antimicrobial or antitumor activities observed in thiazole derivatives with similar substituents) .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or DNA gyrase, guided by the compound’s pyridyl and thiazole motifs .
  • Dose-response studies : Establish IC₅₀ values in cell viability assays (e.g., MTT for cancer lines) and compare with control compounds like doxorubicin or ciprofloxacin .

Q. What strategies resolve contradictions in activity data across studies involving similar thiazole derivatives?

  • Assay standardization : Control variables such as solvent (DMSO concentration), cell passage number, and incubation time to minimize variability .
  • Structural benchmarking : Compare activity trends across analogs (e.g., chloro vs. methoxy substituents on the benzothiazole ring) to identify critical pharmacophores .
  • Meta-analysis : Cross-reference published data with databases like PubChem to validate outliers or confirm trends in bioactivity .

Q. How can SAR studies systematically identify critical functional groups in this compound?

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing dimethylbenzo with trimethoxybenzamido) and test activity .
  • Pharmacophore mapping : Use X-ray crystallography (if available) or DFT calculations to model electrostatic interactions and hydrogen bonding .
  • Bioisosteric replacement : Replace the pyridylmethyl group with furan or tetrahydrothieno moieties to assess impact on solubility and target binding .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Byproduct formation : Monitor intermediates via TLC and optimize reaction times to minimize side products (e.g., over-hydrolysis during amide formation) .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large-scale batches .
  • Solvent selection : Use greener solvents (e.g., ethanol instead of DCM) to improve safety and reduce environmental impact without compromising yield .

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